molecular formula C20H31N3O2 B2738260 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone CAS No. 1421490-67-6

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone

Cat. No. B2738260
CAS RN: 1421490-67-6
M. Wt: 345.487
InChI Key: WFXIYKUUEPRRBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Eptapirone free base, a potent and selective 5-HT1A receptor agonist, was achieved through a nine-step process starting from commercially available materials . The key steps involved using sodium hydroxide and ethylene glycol as solvents for better cyclization and yield, and triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50 °C for 16 h with non-metal catalysis and less byproducts .


Molecular Structure Analysis

The molecular structure of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone is complex, featuring a piperazine ring and a piperidine ring, both of which are common in many pharmaceutical compounds.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in detail . For example, the synthesis of Eptapirone involved a nucleophilic substitution reaction .

Scientific Research Applications

Structural Analysis and Synthesis

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone and related compounds have been the subject of various structural and synthesis studies. For instance, the X-ray, NMR, and DFT studies have been utilized to understand the complex formation of compounds involving dimethylpiperazine and their interactions with other molecules, such as acids, to form stable structures through hydrogen bonds and van der Waals interactions. This research provides foundational knowledge on the chemical behavior and interaction capabilities of these compounds, potentially guiding their applications in more targeted scientific research fields (Dega-Szafran, Katrusiak, & Szafran, 2006).

Antimicrobial and Biological Activity

Several studies have focused on the antimicrobial and biological activities of compounds structurally related to 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone. For example, novel pyridone carboxylic acids with substitutions involving hydroxypiperazin-1-yl groups have been prepared and analyzed for their metabolism and biological activity, showcasing the potential of these compounds in developing new antimicrobial agents (Uno et al., 1993).

Ligand and Receptor Binding Studies

Research into the binding affinities of piperazine derivatives to various receptors offers insights into the therapeutic potential of these compounds. For instance, fluorescence-tagged nonimidazole histamine H3 receptor ligands have been synthesized from piperidine derivatives, demonstrating high affinity and potency, which could be valuable in the identification and understanding of binding sites on histamine H3 receptors (Amon et al., 2007).

Chemical and Physical Property Exploration

The exploration of the chemical and physical properties of piperazine and its derivatives, including 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone, has led to a deeper understanding of their stability, conformation, and reactivity. Studies on the thermochemistry of methylpiperidines, for instance, provide valuable data on the influence of methyl groups on the stability and conformational behavior of the piperidine ring, which is crucial for designing compounds with desired properties (Ribeiro da Silva et al., 2006).

properties

IUPAC Name

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-phenoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-17-14-21(2)12-13-23(17)15-18-8-10-22(11-9-18)20(24)16-25-19-6-4-3-5-7-19/h3-7,17-18H,8-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXIYKUUEPRRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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